all-trans-Retinal-d5

Analytical Chemistry Mass Spectrometry Method Validation

Quantitative bioanalysis of endogenous retinoids is plagued by matrix effects that compromise LC-MS/MS accuracy. All-trans-Retinal-d5 is a stable isotope-labeled internal standard engineered with a minimal 5-Da mass shift, ensuring near-identical chromatographic behavior to the analyte while providing clear MS resolution. • Corrects matrix effects via co-elution, enabling accurate quantification in plasma, serum, and tissue homogenates. • Batch-specific Certificate of Analysis (≥98% purity) ensures regulatory traceability for method validation. • Ready for immediate global shipment with cold-chain options for temperature-sensitive applications.

Molecular Formula C20H28O
Molecular Weight 289.474
CAS No. 1217234-58-6
Cat. No. B587491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameall-trans-Retinal-d5
CAS1217234-58-6
Synonyms(11Z)-Retinal-d5;  11-cis-Retinaldehyde-d5;  11-cis-Vitamin A-d5 Aldehyde;  Neoretinene b-d5; 
Molecular FormulaC20H28O
Molecular Weight289.474
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i3D3,10D2
InChIKeyNCYCYZXNIZJOKI-LHAZDGMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





all-trans-Retinal-d5: Analytical Standard Profile


All-trans-Retinal-d5 (CAS 1217234-58-6) is a deuterated isotopologue of all-trans-retinal, a naturally occurring aldehyde derivative of vitamin A essential for visual phototransduction [1]. The incorporation of five deuterium atoms (d5) results in a molecular weight of 289.47 g/mol, a 5-Dalton mass shift compared to its unlabeled analog [2]. This stable isotope labeling does not significantly alter the compound's physicochemical or biological behavior but enables its critical application as an internal standard (IS) in mass spectrometry (MS)-based assays [3]. As a fully characterized reference standard, it is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications during drug development, offering traceability against pharmacopeial standards [4].

all-trans-Retinal-d5: Importance of Deuterium Labeling


Quantitative bioanalysis of endogenous retinoids in complex biological matrices is critically challenged by matrix effects, which compromise accuracy and reproducibility [1]. While structural analogs can sometimes serve as internal standards, their use is often suboptimal due to differential extraction efficiency and ionization behavior [2]. The widely recommended approach to correct for matrix effects in LC-MS/MS is the use of a stable isotope-labeled (SIL) internal standard that co-elutes with the analyte [3]. However, 13C-labeled analogs often introduce larger and more variable mass shifts, while non-deuterated or differently substituted compounds exhibit distinct physicochemical properties, leading to quantification bias. All-trans-Retinal-d5 is specifically synthesized to provide a minimal yet effective 5-Dalton mass shift, ensuring near-identical chromatographic behavior to the unlabeled analyte while being easily resolved by mass spectrometry . This specific deuterium labeling pattern is therefore a non-negotiable requirement for achieving the high accuracy and precision demanded in pharmacokinetic and clinical studies [4].

all-trans-Retinal-d5: Comparative Analysis


Signal Interference Elimination in MS Detection

The primary differentiation of all-trans-Retinal-d5 is its function as an internal standard (IS) for the quantification of endogenous all-trans-retinal, which is not possible with the unlabeled compound itself . In isotope dilution mass spectrometry, the IS must be a stable isotope-labeled analog with a mass difference sufficient to prevent signal overlap with the analyte's natural isotopic envelope [1]. All-trans-Retinal-d5, with five incorporated deuterium atoms, provides a mass shift of +5 Da relative to the unlabeled compound (C20H28O), ensuring distinct MS/MS transitions and eliminating cross-talk [2]. In contrast, using the unlabeled compound as an IS is analytically impossible for endogenous quantification as it cannot be distinguished from the target analyte [3].

Analytical Chemistry Mass Spectrometry Method Validation

Aldehyde-Specific Metabolic Tracking

While structurally related, deuterated forms of retinol (alcohol) and retinoic acid (carboxylic acid) are commercially available as internal standards for their respective metabolites . All-trans-Retinal-d5 is uniquely positioned to serve as an internal standard and metabolic tracer for all-trans-retinal (retinaldehyde), a distinct and central intermediate in the visual cycle [1]. In metabolic tracing studies, all-trans-Retinal-d5 allows for the specific monitoring of retinal reduction to retinol or oxidation to retinoic acid, pathways that are not directly traceable with retinol-d5 or retinoic acid-d5 alone [2]. It also facilitates studies on retinal isomerization to 11-cis-retinal, the key chromophore step in vision .

Metabolic Research Visual Cycle Retinoid Metabolism

Co-Elution and Chromatographic Performance

In LC-MS/MS quantification, the performance of an internal standard is maximized when it co-elutes with the analyte, thereby experiencing the identical matrix environment and ionization conditions [1]. Deuterium-labeled internal standards, such as all-trans-Retinal-d5, exhibit nearly identical physicochemical properties and chromatographic retention times to the unlabeled analyte, ensuring optimal co-elution [2]. In contrast, 13C-labeled analogs, while chemically identical, can sometimes exhibit a small but measurable isotopic fractionation or shift in retention time due to differences in zero-point energy affecting non-covalent interactions with the stationary phase [3]. This slight shift can compromise the accuracy of quantification, especially when matrix effects vary significantly across an elution peak [4].

Analytical Chemistry Chromatography Bioanalysis

Purity Specification & Regulatory Compliance

For use as a reference standard in regulated bioanalysis, a compound must have a clearly defined and verifiable purity profile [1]. All-trans-Retinal-d5 is commercially available from multiple vendors with a certified minimum purity of 97% (AKSci) to 98% (Clearsynth, XcessBio) . This high, specified purity ensures the compound meets the stringent requirements for analytical method validation and quality control (QC) in pharmaceutical development, providing traceability and reliability [2]. In contrast, unlabeled all-trans-retinal, often sourced from bulk chemical suppliers, may not be supplied with a detailed Certificate of Analysis (CoA) or a purity specification suitable for use as a primary analytical standard .

Quality Control Method Validation Regulatory Compliance

all-trans-Retinal-d5: Research & QC Applications


LC-MS/MS Quantification in Biological Matrices

This is the primary application for which all-trans-Retinal-d5 is indispensable. By serving as a stable isotope-labeled internal standard, it corrects for matrix effects and variability in sample preparation and ionization, enabling the accurate and precise quantification of endogenous all-trans-retinal in complex matrices such as plasma, serum, and tissue homogenates [1]. Its 5-Da mass shift allows for clear MS differentiation from the analyte, and its near-identical chromatographic behavior ensures robust co-elution for optimal matrix effect compensation [2].

Method Development and Validation for Pharmaceutical QC

All-trans-Retinal-d5 is used as a reference standard for analytical method development (AMD) and method validation (AMV) in pharmaceutical QC settings [3]. Its defined high purity (97-98%) and batch-specific Certificate of Analysis meet regulatory expectations, ensuring traceability and reliability when developing HPLC or LC-MS methods for drug substance or drug product release and stability testing .

Metabolic Tracing in Visual Cycle Research

Its unique position as the aldehyde intermediate in the visual cycle makes all-trans-Retinal-d5 a specific tracer for studying retinoid metabolism [4]. It can be used in vitro to track its reduction to all-trans-retinol-d5 or oxidation to all-trans-retinoic acid-d5, or to study its light-induced isomerization to 11-cis-retinal-d5, which is a critical step in photoreceptor function [5]. This allows for precise kinetic and mechanistic studies that are not possible with unlabeled or other deuterated retinoids.

Stability Studies & Formulation Development

Given the well-documented light and temperature sensitivity of retinoids, all-trans-Retinal-d5 serves as a model compound for studying the stability and degradation kinetics of retinaldehyde in various formulations or storage conditions . Its deuterated nature does not alter its inherent chemical stability, making it a suitable representative for developing formulation strategies or assessing the protective effects of excipients against photodegradation and thermal decomposition .

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